4-Amino-2,3-dimethylbenzoic acid CAS 5628-44-4

4-Amino-2,3-dimethylbenzoic acid CAS 5628-44-4

An In-depth Technical Guide to 4-Amino-2,3-dimethylbenzoic acid (CAS 5628-44-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-2,3-dimethylbenzoic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, logical synthesis pathways, potential applications derived from its structural features, and essential safety protocols.

Core Compound Characteristics

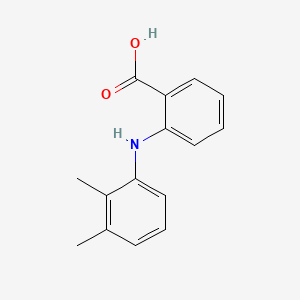

4-Amino-2,3-dimethylbenzoic acid, with CAS number 5628-44-4, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring an amino group and a carboxylic acid moiety on a dimethylated benzene ring, makes it a versatile building block in organic synthesis. The spatial arrangement of these functional groups dictates its reactivity and potential applications, particularly as a precursor in the synthesis of more complex molecules.[3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 5628-44-4 | [1][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][4] |

| Molecular Weight | 165.19 g/mol | [2][4] |

| Appearance | Pale purple to solid | [6] |

| Boiling Point | 349.0 °C (Predicted) | [4][5] |

| Density | 1.207 g/cm³ (Predicted) | [4] |

| pKa | 4.93 ± 0.25 (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Synthesis Pathway and Rationale

While specific, peer-reviewed synthesis procedures for 4-Amino-2,3-dimethylbenzoic acid are not extensively detailed in public literature, a logical and well-established pathway can be inferred from the synthesis of structurally similar aminobenzoic acids, such as 4-amino-3-methylbenzoic acid.[7] The most common and industrially viable approach involves a two-step process: the nitration of a dimethylbenzoic acid precursor followed by the reduction of the resulting nitro group.

Causality Behind the Chosen Pathway:

-

Starting Material Selection: 2,3-Dimethylbenzoic acid is the logical precursor. The directing effects of the existing methyl and carboxylic acid groups must be considered during the nitration step.

-

Nitration: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The position of nitration is governed by the activating/deactivating nature of the substituents.

-

Reduction: The nitro group is subsequently reduced to an amino group. Catalytic hydrogenation is a common, high-yield method for this transformation, prized for its clean conversion and the ease of removing the catalyst via filtration.[7]

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 4-Amino-2,3-dimethylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established methods for reducing nitrobenzoic acids to their corresponding aminobenzoic acids.[7]

Self-Validating System: The success of this protocol is validated by monitoring the reaction via Thin-Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of the product. Final product identity and purity should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Reactor Setup: Charge a suitable autoclave or hydrogenation reactor with 4-Nitro-2,3-dimethylbenzoic acid (1.0 equivalent) and a solvent such as methanol (approx. 10-20 volumes).

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (e.g., 5-10% Pd/C, typically 1-5 mol%).

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 0.5-1.0 MPa).

-

Reaction Execution: Stir the mixture vigorously at a controlled temperature (e.g., 25-60 °C) for several hours (typically 4-24 hours).[7]

-

Monitoring: Periodically (e.g., every 2-4 hours), depressurize, take a sample, and analyze it by TLC to monitor the consumption of the nitro-intermediate.

-

Work-up: Once the reaction is complete, depressurize the reactor and purge again with nitrogen.

-

Catalyst Removal: Remove the palladium catalyst by filtration through a pad of Celite. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2,3-dimethylbenzoic acid.

-

Purification (if necessary): The product can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Applications in Research and Drug Development

The true value of 4-Amino-2,3-dimethylbenzoic acid lies in its utility as a versatile chemical intermediate.[2][3] Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—allows for a wide array of subsequent chemical modifications.

Expertise & Experience Insight: The presence of the two methyl groups provides steric hindrance and electronic effects that can be strategically exploited to influence the reactivity of the functional groups and the conformational properties of the final molecule. This is a crucial consideration in drug design, where precise molecular architecture is paramount for target binding.

Role as a Synthetic Building Block

The amino and carboxylic acid groups are handles for further synthetic elaboration:

-

Amide Bond Formation: The amino group can react with carboxylic acids or acyl chlorides to form amides, a fundamental linkage in many pharmaceutical compounds.

-

Esterification: The carboxylic acid group can be converted to an ester, which can modify solubility or serve as a protecting group.[3]

-

Diazotization: The amino group can undergo diazotization to form a diazonium salt, which is a highly versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, halogens).[3]

Potential Biological Significance

Direct studies on the biological activity of 4-Amino-2,3-dimethylbenzoic acid are limited. However, the broader class of aminobenzoic acid derivatives has been extensively studied and shown to possess a wide range of biological activities, including:

Aminobenzoic acids are recognized as important scaffolds in medicinal chemistry.[8][9] Therefore, 4-Amino-2,3-dimethylbenzoic acid serves as a valuable starting point for generating libraries of novel compounds for biological screening.

Application Workflow Diagram

Caption: Synthetic utility of 4-Amino-2,3-dimethylbenzoic acid as an intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Amino-2,3-dimethylbenzoic acid is essential to ensure personnel safety. The toxicological properties have not been thoroughly investigated, and standard precautions for handling new chemical entities should be followed.

Trustworthiness through Self-Validating Protocols: Adherence to these safety protocols constitutes a self-validating system for laboratory safety. Regular checks of engineering controls (fume hoods) and personal protective equipment (PPE) are mandatory.

Hazard Identification

-

While specific data for this compound is sparse, related aminobenzoic acids may cause skin and eye irritation.[10][11]

-

It may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13]

-

One safety data sheet for a related compound notes it is harmful to aquatic life with long-lasting effects.

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[13]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- 4-Amino-2,3-dimethylbenzoic acid - Mosher Chemical.

- 5628-44-4 CAS MSDS (4-AMINO-2,3-DIMETHYL-BENZOIC ACID) - ChemicalBook.

- Certific

- 4-Amino-2,3-dimethylbenzoic acid | C9H11NO2 | CID 2762777 - PubChem.

- Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 - Smolecule.

- 5628-44-4 | 4-Amino-2,3-dimethylbenzoic acid - Alachem Co., Ltd.

- SAFETY D

- SAFETY D

- 4-Amino-3-methylbenzoic acid synthesis - ChemicalBook.

- SAFETY D

- SAFETY D

- Safety D

- The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide - Benchchem.

- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

Sources

- 1. 4-Amino-2,3-dimethylbenzoic acid | C9H11NO2 | CID 2762777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5628-44-4 | 4-Amino-2,3-dimethylbenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 3. Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 [smolecule.com]

- 4. Reliable Chemical Trading Partner, Professional 4-Amino-2,3-dimethylbenzoic acid Supply [methylbenzoate-benzoicacid.com]

- 5. 5628-44-4 CAS MSDS (4-AMINO-2,3-DIMETHYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]